ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
Description
The exact mass of the compound this compound is 629.1300169 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN5O5S2.ClH/c1-4-37-26(34)30-14-16-31(17-15-30)39(35,36)21-9-6-19(7-10-21)24(33)32(13-5-12-29(2)3)25-28-22-11-8-20(27)18-23(22)38-25;/h6-11,18H,4-5,12-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPJQFRYZMBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways, specifically COX-2.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cox-2) to inhibit the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Biological Activity
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride (CAS Number: 1135138-33-8) is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 630.6 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 630.6 g/mol |
| CAS Number | 1135138-33-8 |
The compound's mechanism of action is hypothesized to involve inhibition of specific enzymes and receptors in biological pathways. Similar piperazine derivatives have been shown to interact with acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar inhibitory properties, potentially influencing neurotransmitter dynamics in the central nervous system .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, such as the one present in this compound, exhibit significant anticancer properties. The benzothiazole moiety has been linked to the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Research has shown that compounds containing piperazine and benzothiazole structures possess antimicrobial activities against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infectious diseases .
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound's ability to inhibit AChE suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function .
Case Studies
- Anticancer Study : A study evaluated the efficacy of similar benzothiazole derivatives in inducing apoptosis in human cancer cell lines. Results showed a dose-dependent increase in apoptotic markers when treated with these compounds.
- Neuropharmacological Assessment : In an animal model for Alzheimer's disease, administration of piperazine derivatives resulted in improved cognitive function and reduced behavioral deficits, supporting the hypothesis that AChE inhibition contributes to these effects .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)... have shown promising anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of benzothiazole derivatives and found that those with piperazine moieties exhibited enhanced cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)... has also been evaluated for its antimicrobial properties. Compounds containing the benzothiazole group have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)... | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)... | Escherichia coli | 64 µg/mL |
Neurological Research
The compound's structural features suggest potential applications in neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease or schizophrenia.
Insights:
Research has indicated that piperazine derivatives can act as serotonin receptor modulators, which are crucial in managing mood disorders and neurodegenerative diseases . A study focusing on similar compounds showed significant improvement in cognitive functions in animal models when administered over a defined period .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related benzothiazole-piperazine derivatives typically involves multi-step protocols. For example, coupling reactions using carbamoyl and sulfonyl intermediates (e.g., benzenesulfonyl chloride derivatives) with piperazine precursors under controlled conditions (e.g., DMSO as solvent, 60–80°C, 12–24 hr stirring) are common . Optimization can employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (temperature, solvent polarity, stoichiometry) and assess their impact on yield and purity. Statistical analysis of reaction outcomes (e.g., via ANOVA) helps identify critical factors .
Q. How should researchers validate the compound’s purity and structural integrity?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques :
- ¹H/¹³C NMR : Compare observed chemical shifts (e.g., δ 2.2–3.5 ppm for dimethylamino protons, δ 7.5–8.5 ppm for benzothiazole aromatic protons) with literature data for analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ ions) to confirm elemental composition .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How can computational methods improve synthesis design and mechanistic understanding?
- Methodological Answer : Reaction path search algorithms (e.g., quantum chemical calculations with Gaussian or ORCA) predict transition states and intermediates, reducing trial-and-error experimentation. For instance:
- Simulate nucleophilic substitution steps in carbamoyl bond formation to identify rate-limiting barriers.
- Use density functional theory (DFT) to model electronic effects of substituents (e.g., chloro vs. methyl groups on benzothiazole) on reactivity .
- Integrate computational results with experimental data via feedback loops (e.g., adjusting solvent polarity based on solvation energy predictions) .
Q. How to resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting patterns) may arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation of dimethylamino groups) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings .
- Re-synthesis and Cross-Validation : Repeat synthesis using alternative routes (e.g., tert-butyloxycarbonyl (Boc)-protected intermediates) to isolate structural variants .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
- Methodological Answer : To explore SAR:
- Synthesize Analog Libraries : Vary substituents (e.g., chloro, methyl, or methoxy groups on benzothiazole) using parallel synthesis techniques .
- In Silico Docking : Screen analogs against target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger Suite to predict binding affinities .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based assays for kinase activity) to correlate structural modifications with potency .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., HRMS matches but NMR anomalies), employ orthogonal techniques (e.g., X-ray crystallography for solid-state structure confirmation) .
- Safety Considerations : Follow institutional chemical hygiene plans (e.g., fume hood use for volatile solvents, PPE for hydrochloride handling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
